molecular formula C8H9FN2 B13574132 (1R,2S)-2-(5-Fluoropyridin-3-yl)cyclopropan-1-amine

(1R,2S)-2-(5-Fluoropyridin-3-yl)cyclopropan-1-amine

Cat. No.: B13574132
M. Wt: 152.17 g/mol
InChI Key: NFRYHAZLOKEKCH-JGVFFNPUSA-N
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Description

rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopropan-1-amine: is a synthetic organic compound that features a cyclopropane ring substituted with a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the fluoropyridine group. Common synthetic routes may include:

    Cyclopropanation: Using reagents such as diazo compounds in the presence of metal catalysts to form the cyclopropane ring.

    Substitution: Introducing the fluoropyridine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The fluoropyridine group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-(5-chloropyridin-3-yl)cyclopropan-1-amine
  • rac-(1R,2S)-2-(5-bromopyridin-3-yl)cyclopropan-1-amine
  • rac-(1R,2S)-2-(5-methylpyridin-3-yl)cyclopropan-1-amine

Uniqueness

rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopropan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9FN2/c9-6-1-5(3-11-4-6)7-2-8(7)10/h1,3-4,7-8H,2,10H2/t7-,8+/m0/s1

InChI Key

NFRYHAZLOKEKCH-JGVFFNPUSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CN=C2)F

Canonical SMILES

C1C(C1N)C2=CC(=CN=C2)F

Origin of Product

United States

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